N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(naphthalen-1-yloxy)acetamide
Description
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-naphthalen-1-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2/c29-25(17-30-23-13-7-9-18-8-1-2-10-19(18)23)27-21-12-4-3-11-20(21)22-16-28-15-6-5-14-24(28)26-22/h1-16H,17H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQMISJAMCGSMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC=CC=C3C4=CN5C=CC=CC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(naphthalen-1-yloxy)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an aldehyde or ketone.
Attachment of the phenyl group: This step may involve a Suzuki coupling reaction between the imidazo[1,2-a]pyridine core and a phenylboronic acid.
Formation of the acetamide linkage: This can be done through an amide coupling reaction using an appropriate acylating agent.
Attachment of the naphthalen-1-yloxy group: This step may involve an etherification reaction between the acetamide intermediate and a naphthalen-1-ol derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Key Data:
| Reaction Type | Conditions | Yield | Source |
|---|---|---|---|
| Cyclocondensation | KCO, DMF, 80°C | 75–85% | |
| Suzuki Coupling | Pd(PPh), NaCO, DME | 60–70% |
Acetamide Functionalization
The acetamide group is introduced via acylation of a primary amine precursor. For example:
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Acetylation : Treatment of 2-(imidazo[1,2-a]pyridin-2-yl)aniline with acetic anhydride in toluene forms the acetamide linkage .
-
Nucleophilic Substitution : The naphthalen-1-yloxy group is likely attached via an SN2 reaction between 2-chloroacetamide and sodium naphthoxide .
Key Data:
| Reaction | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Acylation | AcO, toluene, 2 h, RT | 82% | |
| Etherification | Na naphthoxide, DMF, 60°C | 65% |
Modification of the Naphthyloxy Group
The naphthalen-1-yloxy moiety can undergo electrophilic aromatic substitution (EAS) or oxidation:
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Nitration : Nitric acid in HSO introduces nitro groups at the α-position of naphthalene .
-
Oxidation : KMnO-mediated oxidation converts the ether to a ketone .
Key Data:
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Nitration | HNO/HSO, 0°C | 2-Nitro-naphthalen-1-yloxy | |
| Oxidation | KMnO, HO, 100°C | 1,4-Naphthoquinone derivative |
Hydrolysis of the Acetamide Group
The acetamide can be hydrolyzed to regenerate the amine under acidic or basic conditions:
-
Acidic Hydrolysis : HCl (6M) at reflux yields 2-(imidazo[1,2-a]pyridin-2-yl)aniline .
-
Enzymatic Cleavage : Lipases in phosphate buffer (pH 7.4) selectively hydrolyze the amide bond .
Key Data:
| Reaction | Conditions | Yield | Source |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 4 h | 90% | |
| Enzymatic Hydrolysis | Lipase, pH 7.4, 37°C, 24 h | 55% |
Cross-Coupling Reactions
The phenyl ring adjacent to the imidazo[1,2-a]pyridine core can participate in cross-coupling:
-
Buchwald-Hartwig Amination : Introduces aryl amines using Pd catalysts .
-
Heck Reaction : Alkenes are added via Pd-mediated coupling .
Key Data:
| Reaction | Catalyst System | Yield | Source |
|---|---|---|---|
| Buchwald-Hartwig | Pd(dba), XPhos, KPO | 70% | |
| Heck Coupling | Pd(OAc), PPh, EtN | 65% |
Biological Activity and Derivatization
Analogous imidazo[1,2-a]pyridines exhibit antiviral and antitumor properties . Potential modifications include:
Scientific Research Applications
Anticancer Activity
Research has shown that imidazo[1,2-a]pyridine derivatives exhibit promising anticancer properties. In particular, studies have indicated that compounds similar to N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(naphthalen-1-yloxy)acetamide can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, a study demonstrated that imidazo[1,2-a]pyridine derivatives effectively target cancer cells by modulating key signaling pathways involved in tumor growth and metastasis .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against a range of pathogens. Imidazo[1,2-a]pyridine derivatives are known to exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi. A study highlighted the effectiveness of similar compounds in inhibiting the growth of resistant bacterial strains . The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.
Antiviral Properties
Recent investigations into the antiviral potential of imidazo[1,2-a]pyridine derivatives reveal their efficacy against viruses such as SARS-CoV-2. Compounds designed with this scaffold have been shown to inhibit viral entry by targeting the spike protein and angiotensin-converting enzyme 2 (ACE2) receptor interactions . This positions this compound as a candidate for further development in antiviral therapies.
Case Studies
Mechanism of Action
The mechanism of action of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(naphthalen-1-yloxy)acetamide would depend on its specific application. In a biological context, it may interact with specific proteins or enzymes, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Target vs. 6e/6d () : The target compound replaces the phenyl or halogenated phenyl group in 6e/6d with a naphthalen-1-yloxy-acetamide, increasing molecular weight and lipophilicity. This substitution may alter pharmacokinetics (e.g., bioavailability) and target selectivity .
- Target vs. 6a () : Unlike 6a, which uses a triazole linker for naphthalen-1-yloxy attachment, the target compound directly integrates the naphthyloxy group via an ether bond. Triazole-containing analogues often exhibit enhanced metabolic stability due to their rigid structure .
- Target vs. Adamantyl Derivative () : The adamantyl group in confers high rigidity and hydrophobicity, whereas the naphthyloxy group in the target compound balances aromaticity and moderate lipophilicity.
Physicochemical and Pharmacological Insights
- Bioactivity Trends: Imidazo[1,2-a]pyridine-acetamides (e.g., 6e, 6d) show kinase inhibitory activity (e.g., RET kinase) with IC50 values in the nanomolar range . Triazole-naphthyloxy hybrids (e.g., 6a) exhibit antimicrobial properties, attributed to the triazole’s hydrogen-bonding capacity .
Biological Activity
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(naphthalen-1-yloxy)acetamide is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
1. Synthesis and Structure
The compound is synthesized through a multi-step process involving the coupling of imidazo[1,2-a]pyridine derivatives with naphthalenic moieties. The synthesis typically employs palladium-catalyzed cross-coupling reactions, which are known for their efficiency and selectivity in forming carbon-carbon bonds. The structure of the compound features an imidazo[1,2-a]pyridine ring system attached to a phenyl group and a naphthalenic side chain, which contributes to its pharmacological properties.
2.1 Antiviral Activity
Recent studies indicate that compounds similar to this compound exhibit significant antiviral properties. For instance, imidazo[1,2-a]pyridine derivatives have been shown to inhibit various viral infections, including hepatitis C and influenza viruses. The mechanism often involves the inhibition of viral replication through interference with viral polymerases or proteases .
2.2 Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial strains. A study reported that related imidazo[1,2-a]pyridine compounds exhibited potent inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
2.3 Anti-inflammatory Effects
Compounds within this class have been investigated for their anti-inflammatory properties. Research has shown that they can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For example, certain derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .
3.1 In Vitro Studies
In vitro assays have evaluated the biological activity of this compound against various cell lines. Results indicated cytotoxic effects on cancer cell lines, leading researchers to explore its potential as an anticancer agent .
3.2 Mechanistic Insights
Mechanistic studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins . This highlights its potential as a lead compound for developing novel anticancer therapies.
4.
This compound represents a promising candidate for further research due to its multifaceted biological activities, including antiviral, antimicrobial, and anti-inflammatory effects. Ongoing studies are essential to fully elucidate its mechanisms of action and therapeutic potential across various disease models.
Q & A
Q. What are the optimized synthetic routes for N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(naphthalen-1-yloxy)acetamide?
- Methodological Answer : Two primary approaches are reported:
- Rhodium-Catalyzed C–H Amidation : A Rh(III)-catalyzed reaction using dioxazolones as amidating reagents enables regioselective functionalization of the imidazo[1,2-a]pyridine core. This method achieves high yields (80–95%) under mild conditions, avoiding harsh reagents .
- Click Chemistry : Copper(I)-catalyzed 1,3-dipolar cycloaddition between alkynes (e.g., naphthol-derived propargyl ethers) and azides (e.g., phenylacetamide derivatives) can generate triazole-linked intermediates, which are further modified to the target compound .
Q. How should researchers characterize the structural purity of this compound?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm aromatic protons (δ 7.2–8.4 ppm) and acetamide carbonyl signals (δ ~165 ppm). IR spectroscopy identifies C=O stretches (~1670 cm) and N–H bonds (~3260 cm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (e.g., [M+H] calculated for CHNO: 430.1556) .
- Chromatography : HPLC with UV detection (λ = 254 nm) confirms ≥95% purity, critical for biological assays .
Q. What solvents and conditions are optimal for recrystallization?
- Methodological Answer : Ethanol or ethyl acetate/hexane mixtures (3:1 ratio) at 0–4°C yield high-purity crystals. Slow evaporation minimizes solvent inclusion, as demonstrated in triazole-acetamide analogs .
Advanced Research Questions
Q. How can regioselective functionalization of the imidazo[1,2-a]pyridine core be achieved?
- Methodological Answer : Directed C–H activation using Rh(III) catalysts allows selective amidation at the ortho position of the phenyl ring. Key factors include:
- Ligand Design : Electron-withdrawing groups (e.g., –NO) enhance metal coordination.
- Reagent Compatibility : Dioxazolones provide amidating groups without competing side reactions .
Q. What biological targets are plausible for this compound?
- Methodological Answer :
- Melatonin Receptors : Structural analogs of imidazo[1,2-a]pyridines show MT-selective binding (K = 0.8–12 nM). Competitive radioligand assays (e.g., -melatonin) are recommended .
- TSPO (Translocator Protein) : Derivatives with acetamide substituents exhibit nanomolar affinity (K = 1.2 nM) in glioblastoma models, validated via -PK11195 displacement assays .
Q. How can computational methods predict electronic properties?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier orbitals (HOMO-LUMO gaps ~4.5 eV), correlating with reactivity.
- Molecular Docking : AutoDock Vina models interactions with MT receptors, highlighting hydrogen bonds between the acetamide moiety and Gln residues .
Q. How to resolve contradictions in cytotoxicity data across cell lines?
- Methodological Answer :
- Assay Standardization : Use MTT assays with matched incubation times (48–72 hrs) and serum-free conditions to avoid false positives.
- Metabolic Profiling : LC-MS/MS identifies metabolites (e.g., hydrolyzed acetamide) that may explain variability in LoVo vs. MCF7 cell responses .
Q. What strategies improve solubility for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce phosphate esters at the naphthoxy group, cleaved by alkaline phosphatases in vivo.
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability, as shown for related imidazo[1,2-a]pyridines .
Data Analysis & Validation
Q. How to interpret conflicting NMR spectra for intermediates?
- Methodological Answer :
Q. What statistical methods validate reproducibility in synthetic yields?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
